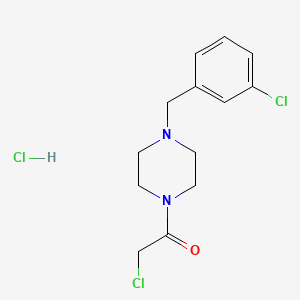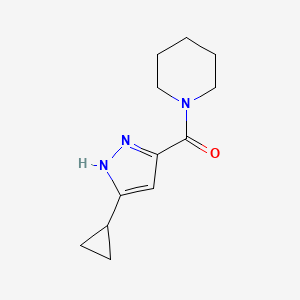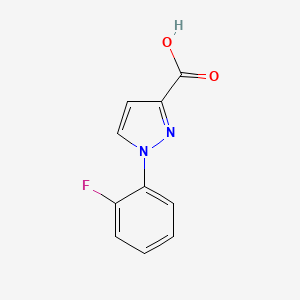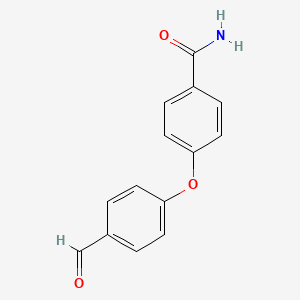
4-(4-Formyl-phenoxy)-benzamide
Übersicht
Beschreibung
“4-(4-Formyl-phenoxy)-benzamide” is a chemical compound. It is also known as 4,4’-Diformyldiphenyl ether; 4,4’-Oxybis(benzaldehyde); 4,4’-Oxydibenzaldehyde; Bis(4-formylphenyl) ether . The empirical formula of this compound is C14H10O3 and its linear formula is O(C6H4CHO)2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a compound named 4-[(4′-formyl)phenoxy methyl]carbostyril was synthesized by refluxing a mixture of 4-bromomethyl carbostyril, 4-hydroxy benzaldehyde, and powdered anhydrous K2CO3 in absolute alcohol . Another study reported the synthesis of fully flexible cyclophosphazene-based COFs (FFCP COFs) using flexible hexa(4-formyl-phenoxy) cyclotriphosphazene (NOP-6-CHO) as a knot .Molecular Structure Analysis
The molecular structure of a similar compound, 4-[(4′-formyl)phenoxy methyl]carbostyril, has been reported. This compound crystallizes in the monoclinic system, with a space group of C2/c .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of hexaklorosiklotrifosfazene with sodium resulted in the formation of hexa (4-formyl-phenoxy) cyclotrifosphazen . Another study reported the fluorescence quenching of HBPDA by p-NP through a photoinduced electron transfer mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-[(4′-formyl)phenoxy methyl]carbostyril was found to have a melting point of 260 – 261 °C . The compound 4-(4-Formyl-phenoxy)-benzaldehyde has a melting point of 63-67 °C .Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of similar compounds involve their potential applications. For instance, fully flexible cyclophosphazene-based COFs (FFCP COFs) were synthesized for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity .
Eigenschaften
IUPAC Name |
4-(4-formylphenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(17)11-3-7-13(8-4-11)18-12-5-1-10(9-16)2-6-12/h1-9H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLHRSUMHBQBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-phenoxy)-benzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1462143.png)

![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)
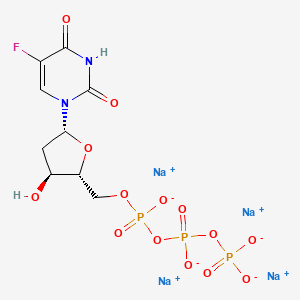
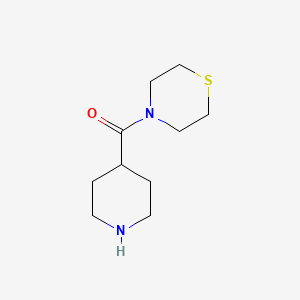
![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)
![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)




